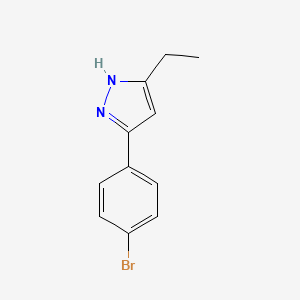![molecular formula C9H9BO5 B13979290 (1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of benzo[c][1,2]oxaborole, which is known for its strong Lewis acidic center due to the presence of boron. The compound’s structure includes a cyclic hemiester moiety combined with a free hydroxyl group, making it more acidic than arylboronic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenediol and carboxylate.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of benzenediol and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid has several scientific research applications:
Industry: Its strong Lewis acidic center makes it useful in various industrial catalytic processes.
Wirkmechanismus
The mechanism of action of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid involves the inhibition of leucyl-tRNA synthetase (LeuRS) via the oxaborole tRNA-trapping (OBORT) mechanism . The boron atom in the compound bonds to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNA Leu, effectively trapping the tRNA and inhibiting protein synthesis in mycobacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is unique due to its specific structure that combines a cyclic hemiester moiety with a free hydroxyl group, making it more acidic than other arylboronic acids. This unique structure contributes to its strong Lewis acidic properties and its potential as a selective inhibitor of mycobacterial leucyl-tRNA synthetase .
Eigenschaften
Molekularformel |
C9H9BO5 |
|---|---|
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
2-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11,14H,4H2,(H,12,13) |
InChI-Schlüssel |
YDZKCKRDYKEGRP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


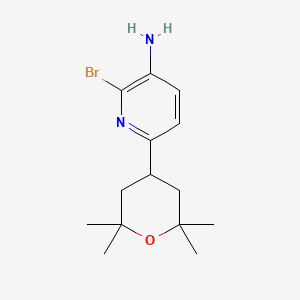
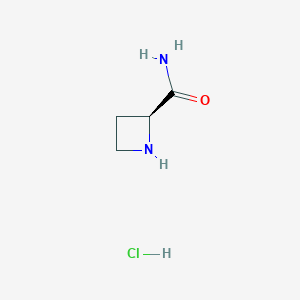
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
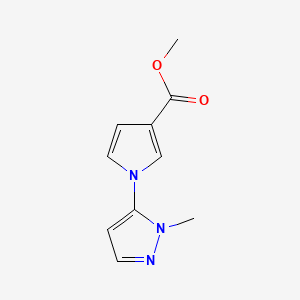

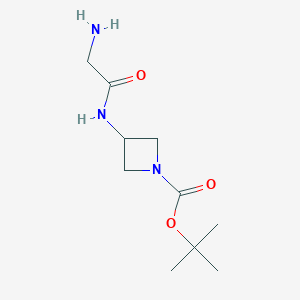

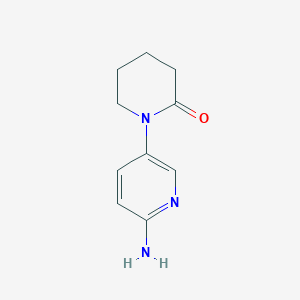

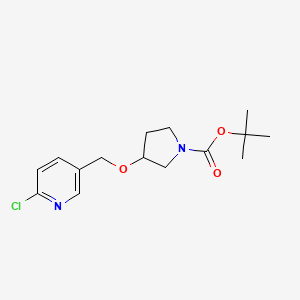
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
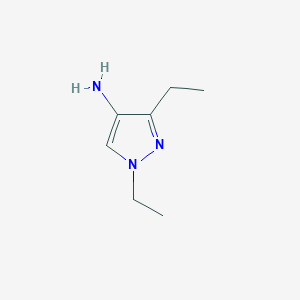
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
